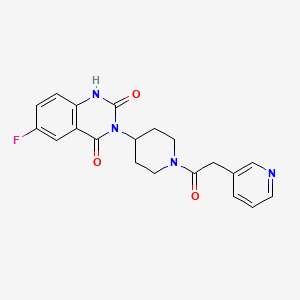
6-fluoro-3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
The exact mass of the compound 6-fluoro-3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
The compound has been explored for its role in antimicrobial activities. German et al. (2008) synthesized a series of quinazoline-2,4-diones, evaluating their effectiveness against gyrase resistance mutants in Escherichia coli. They found that certain derivatives were as susceptible to or more effective than wild-type cells against gyrA resistance mutant types (German et al., 2008).
Cancer Research
Research by Hammam et al. (2005) demonstrated the anticancer potential of fluoro-substituted quinazoline derivatives. Their synthesized compounds exhibited significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
Malaria Treatment Research
Abdelmonsef et al. (2020) synthesized novel quinazolin-2,4-dione analogs, assessing their potential as antimalarials through in silico molecular docking studies. The study aimed to identify compounds with better antimalarial properties, targeting Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) (Abdelmonsef et al., 2020).
Antibacterial Activity
Laborde et al. (1993) focused on synthesizing quinolone compounds with carbon-linked side chains, replacing the typical nitrogen atoms found in piperazinyl and pyrrolidinyl side chains. These compounds demonstrated high in vitro and in vivo antibacterial activity, indicating their potential in treating bacterial infections (Laborde et al., 1993).
Synthesis and Antimicrobial Studies
Ravi R. Vidule (2011) studied the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and evaluated their antimicrobial properties. The study found some compounds exhibiting promising antibacterial and antifungal activities (Vidule, 2011).
Photophysical Behavior and Potential DNA Detection
Perin et al. (2011) synthesized benzimidazo[1,2-a]quinolines with potential applications as DNA-specific fluorescent probes. These compounds showed enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their usefulness in DNA detection (Perin et al., 2011).
特性
IUPAC Name |
6-fluoro-3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-14-3-4-17-16(11-14)19(27)25(20(28)23-17)15-5-8-24(9-6-15)18(26)10-13-2-1-7-22-12-13/h1-4,7,11-12,15H,5-6,8-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNYNAKGJDZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)
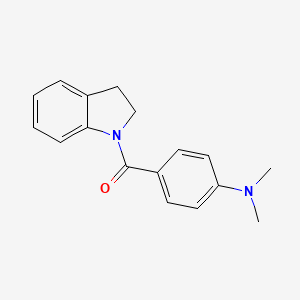
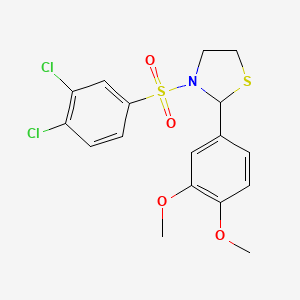
![N-[2-(phenylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2718019.png)
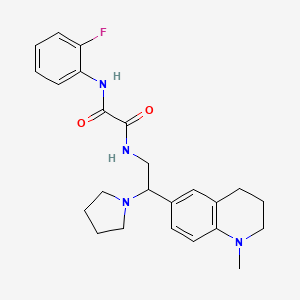
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
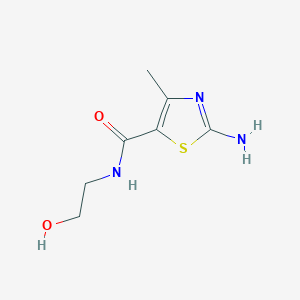
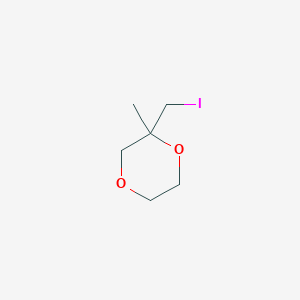

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)
![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)
![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)